molecular formula C75H113N19O24 B12765165 L-Glutamine, L-valyl-L-valyl-L-seryl-L-threonylglycyl-L-leucyl-L-isoleucyl-L-glutaminyl-L-asparaginylglycyl-L-alpha-aspartyl-L-tryptophyl-L-threonyl-L-phenylalanyl- CAS No. 129437-47-4

L-Glutamine, L-valyl-L-valyl-L-seryl-L-threonylglycyl-L-leucyl-L-isoleucyl-L-glutaminyl-L-asparaginylglycyl-L-alpha-aspartyl-L-tryptophyl-L-threonyl-L-phenylalanyl-

Cat. No.: B12765165
CAS No.: 129437-47-4
M. Wt: 1664.8 g/mol
InChI Key: SYVDDLZQLQPSEK-OGTAVBGPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

L-Glutamine, L-valyl-L-valyl-L-seryl-L-threonylglycyl-L-leucyl-L-isoleucyl-L-glutaminyl-L-asparaginylglycyl-L-alpha-aspartyl-L-tryptophyl-L-threonyl-L-phenylalanyl- is a complex peptide compound composed of multiple amino acids

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves the stepwise addition of amino acids in a specific sequence. The process typically employs solid-phase peptide synthesis (SPPS), where the peptide chain is assembled on a solid support. Each amino acid is added sequentially, with protective groups used to prevent unwanted reactions. The reaction conditions often include the use of coupling reagents such as HBTU or DIC, and the deprotection steps involve TFA (trifluoroacetic acid).

Industrial Production Methods

Industrial production of this peptide compound may involve large-scale SPPS or recombinant DNA technology. In the latter method, genes encoding the desired peptide sequence are inserted into microorganisms, which then produce the peptide through fermentation. This method is advantageous for producing large quantities of the peptide with high purity.

Chemical Reactions Analysis

Types of Reactions

This peptide compound can undergo various chemical reactions, including:

    Oxidation: The presence of amino acids like tryptophan and cysteine can lead to oxidation reactions.

    Reduction: Disulfide bonds, if present, can be reduced to free thiols.

    Substitution: Amino acid residues can be modified through substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Dithiothreitol (DTT) or β-mercaptoethanol.

    Substitution: Nucleophilic reagents such as alkyl halides.

Major Products

The major products of these reactions depend on the specific amino acids involved and the reaction conditions. For example, oxidation of tryptophan can lead to the formation of kynurenine.

Scientific Research Applications

This peptide compound has a wide range of applications in scientific research:

    Chemistry: Used as a model compound for studying peptide synthesis and reactions.

    Biology: Investigated for its role in cellular processes and protein interactions.

    Medicine: Potential therapeutic applications, including as a drug delivery system or in the development of peptide-based drugs.

    Industry: Utilized in the production of specialized biomaterials and as a component in various biochemical assays.

Mechanism of Action

The mechanism of action of this peptide compound involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction, protein-protein interactions, and cellular metabolism.

Comparison with Similar Compounds

Similar Compounds

  • L-alanyl-L-glutamine dipeptide
  • N-Acetylmuramyl-L-alanyl-D-isoglutamine
  • Davunetide trifluoroacetate

Uniqueness

This peptide compound is unique due to its specific sequence of amino acids, which imparts distinct structural and functional properties. Compared to similar compounds, it may exhibit different stability, solubility, and biological activity, making it suitable for specialized applications in research and industry.

Properties

CAS No.

129437-47-4

Molecular Formula

C75H113N19O24

Molecular Weight

1664.8 g/mol

IUPAC Name

(2S)-5-amino-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-4-amino-2-[[(2S)-5-amino-2-[[(2S,3S)-2-[[(2S)-2-[[2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]-5-oxopentanoyl]amino]-4-oxobutanoyl]amino]acetyl]amino]-3-carboxypropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C75H113N19O24/c1-11-37(8)60(92-67(109)46(25-34(2)3)83-56(102)32-82-71(113)61(38(9)96)93-69(111)51(33-95)90-72(114)59(36(6)7)91-70(112)58(79)35(4)5)73(115)85-44(21-23-52(76)98)64(106)88-49(28-54(78)100)63(105)81-31-55(101)84-50(29-57(103)104)66(108)87-48(27-41-30-80-43-20-16-15-19-42(41)43)68(110)94-62(39(10)97)74(116)89-47(26-40-17-13-12-14-18-40)65(107)86-45(75(117)118)22-24-53(77)99/h12-20,30,34-39,44-51,58-62,80,95-97H,11,21-29,31-33,79H2,1-10H3,(H2,76,98)(H2,77,99)(H2,78,100)(H,81,105)(H,82,113)(H,83,102)(H,84,101)(H,85,115)(H,86,107)(H,87,108)(H,88,106)(H,89,116)(H,90,114)(H,91,112)(H,92,109)(H,93,111)(H,94,110)(H,103,104)(H,117,118)/t37-,38+,39+,44-,45-,46-,47-,48-,49-,50-,51-,58-,59-,60-,61-,62-/m0/s1

InChI Key

SYVDDLZQLQPSEK-OGTAVBGPSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(=O)N)C(=O)NCC(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)CNC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CO)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)N

Canonical SMILES

CCC(C)C(C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)N)C(=O)NCC(=O)NC(CC(=O)O)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(C(C)O)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(CC(C)C)NC(=O)CNC(=O)C(C(C)O)NC(=O)C(CO)NC(=O)C(C(C)C)NC(=O)C(C(C)C)N

Origin of Product

United States

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